BenchChemオンラインストアへようこそ!

1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Building Block Procurement Scaffold Design

Specify CAS 41625-44-9 to secure the precise 5-amine regioisomer for your medicinal chemistry program. This scaffold offers a distinct geometry for ATP-binding pocket vectors versus the 3-amine analog, enabling strategic lead optimization. Its near-neutral amine (predicted pKa ~0.09) supports permeability and mitigates hERG risks. Insist on ≥98% purity for reproducible SAR; request a CoA with your order.

Molecular Formula C7H7N5
Molecular Weight 161.168
CAS No. 41625-44-9
Cat. No. B2607627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
CAS41625-44-9
Molecular FormulaC7H7N5
Molecular Weight161.168
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C(=CC=N2)N
InChIInChI=1S/C7H7N5/c8-6-2-5-11-12(6)7-9-3-1-4-10-7/h1-5H,8H2
InChIKeyKFLQZGZKAWTIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 41625-44-9): Procurement-Ready Building Block Profile


1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 41625-44-9, molecular formula C₇H₇N₅) is a heterocyclic building block combining a pyrimidine ring linked at the 2-position to the N1 of a 5-amino-substituted pyrazole ring . This structural arrangement presents an amine at the pyrazole 5-position, creating a hydrogen-bond donor site positioned for potential bidentate interactions with biological targets. The compound is commercially available as a research chemical from multiple suppliers with typical purities ranging from 95% to 98% [1]. Predicted physicochemical parameters include a boiling point of 445.6±37.0°C, density of 1.46±0.1 g/cm³, and a notably low predicted pKa of 0.09±0.10 for the conjugated acid form .

Procurement Risk Alert: Why 1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine Cannot Be Casually Replaced by Structural Analogs


At present, the publicly available scientific and patent literature contains **no direct head-to-head comparative studies** quantifying the differential activity, selectivity, or performance of 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine versus its closest analogs such as 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine or 3-methyl/tert-butyl substituted derivatives. Therefore, a rigorous, data-driven differentiation guide cannot be constructed at this time. Any claims of superiority or unique properties for this specific compound over its in-class alternatives would be extrapolations unsupported by the published record. Users seeking a compound with documented, quantifiable differentiation in a specific assay should note this evidence gap. The sections below outline the current evidentiary landscape, explicitly tagged for its limitations, to inform procurement decisions and highlight where further primary research would be required to establish true differentiation.

1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine: Assessment of Quantifiable Differentiation Evidence Versus Analogs


Regioisomeric Differentiation: 5-Amine vs. 3-Amine Substitution Pattern Availability

The primary procurement-relevant differentiation is structural: 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 41625-44-9) possesses the amine at the pyrazole 5-position, while its close analog 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine (CAS 1250730-31-4) has the amine at the 3-position . Both compounds are commercially available building blocks. The 5-amine derivative is offered by multiple suppliers, while the 3-amine regioisomer is specifically described as a 'versatile small molecule scaffold' by certain vendors . No comparative biological or binding data exists for these two regioisomers.

Medicinal Chemistry Building Block Procurement Scaffold Design

Physicochemical Differentiation: Predicted pKa vs. Substituted Analogs

The unsubstituted 5-amine scaffold has a predicted pKa of 0.09±0.10 for the conjugated acid . This indicates the amine is very weakly basic and will exist almost entirely in its neutral, unprotonated form at physiological pH (~7.4). In contrast, introducing electron-donating alkyl substituents (e.g., 3-methyl or 3-tert-butyl analogs) is expected to increase the pKa of the amine via inductive effects. The 3-tert-butyl analog (CAS 862368-63-6) has a higher computed XLogP3-AA of 1.9 and a larger molecular weight of 217.27 g/mol [1].

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Antiproliferative Scaffold Class Evidence: Pyrimidinyl Pyrazole Core

A series of pyrimidinyl pyrazole derivatives (compounds 1-4) bearing the same core heterocyclic connectivity as 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine demonstrated antiproliferative activity against human lung cancer cell lines and inhibited tubulin polymerization in vitro [1]. Notably, compound 2 from this series was found to bind at the colchicine site on tubulin, but with a binding pattern distinct from colchicine itself [1]. This provides class-level validation that the pyrimidinyl-pyrazole scaffold can engage tubulin and exert antiproliferative effects, but the data are not specific to the unsubstituted 5-amine compound.

Cancer Research Tubulin Polymerization Inhibition Scaffold Prioritization

1-(Pyrimidin-2-yl)-1H-pyrazol-5-amine: Evidence-Based Application Scenarios for Procurement Planning


Synthesis of Novel Tubulin Polymerization Inhibitors (Scaffold Derivatization)

Procure 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a versatile starting material for synthesizing analogs within the pyrimidinyl pyrazole class. As demonstrated by Ohki et al. (2002), this core scaffold has been validated to produce derivatives with antiproliferative activity and the ability to bind the colchicine site on tubulin [1]. The unsubstituted 5-amine provides a clean slate for systematic structure-activity relationship (SAR) exploration, allowing for the introduction of various substituents on the pyrazole and pyrimidine rings to optimize potency, selectivity, and drug-like properties. This scenario is appropriate for medicinal chemistry programs targeting microtubule dynamics in cancer.

Regiospecific Scaffold for Focused Kinase Inhibitor Library Design

Utilize the specific 5-amine regioisomer (CAS 41625-44-9) to construct focused compound libraries for kinase inhibition. The pyrimidinyl-pyrazole motif is a recognized hinge-binding scaffold in kinase drug discovery [1]. The 5-amine substitution pattern offers a distinct vector for growing the molecule into different regions of the ATP-binding pocket compared to the 3-amine regioisomer . This difference in regioisomer geometry provides medicinal chemists with a strategic choice in lead optimization campaigns, particularly when initial hits show suboptimal binding modes or require alternative vectors for achieving selectivity. This scenario supports early-stage hit-to-lead programs targeting a range of kinases.

Physicochemical Property Benchmarking in Lead Optimization

Employ 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a benchmark scaffold for evaluating the impact of substituents on key drug-like properties such as basicity and lipophilicity. Its predicted pKa of 0.09 indicates a near-neutral amine state at physiological pH . This property can be leveraged in medicinal chemistry programs where minimizing basicity is desired to reduce hERG liability, improve membrane permeability, or avoid lysosomal trapping. The unsubstituted scaffold serves as a reference point for measuring the property shifts induced by adding lipophilic alkyl, halogen, or aryl groups, as seen in analogs like the 3-tert-butyl derivative [2]. This scenario is ideal for medicinal chemists focused on multiparameter optimization in drug discovery.

Commercial Sourcing for SAR Studies (Informed by Regioisomer and Purity Specifications)

When sourcing this compound, specify the exact CAS number (41625-44-9) to ensure the correct 5-amine regioisomer is obtained, as the 3-amine analog (CAS 1250730-31-4) is also commercially available and may be inadvertently supplied if only a name is provided . Commercial purities typically range from 95% to 98% [3]; for sensitive SAR studies where minor impurities from regioisomers or synthetic byproducts could confound biological results, requesting higher purity grades or conducting in-house purification is advised. This scenario addresses the practical procurement and quality control steps necessary for reproducible scientific research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.